Sotorasib - 2252403-56-6

Sotorasib

Catalog Number: EVT-259086
CAS Number: 2252403-56-6
Molecular Formula: C30H30F2N6O3
Molecular Weight: 560.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]

Overview

Sotorasib is a novel therapeutic compound recognized as a first-in-class inhibitor targeting the KRAS G12C mutation, primarily used in the treatment of non-small cell lung cancer (NSCLC). It was developed by Amgen and received approval from the U.S. Food and Drug Administration in May 2021 under the trade name Lumakras. Sotorasib's unique mechanism of action allows it to selectively bind to the mutated form of the KRAS protein, inhibiting its oncogenic activity, which has been a significant challenge in cancer therapeutics for decades.

Source and Classification

Sotorasib is classified as a small molecule drug and is categorized under targeted therapies for cancer treatment. Its development arose from extensive research aimed at addressing mutations in the KRAS gene, which are prevalent in various cancers but particularly in NSCLC. The compound's structure includes an axially chiral biaryl linkage that enhances its specificity for the KRAS G12C mutant form, setting it apart from other therapeutic agents.

Synthesis Analysis

Methods and Technical Details

Key Steps in Synthesis:

  1. Initial Synthesis: Involves creating a central azaquinazolinone and pyridine framework.
  2. Resolution Process: Utilizes resolving agents like (+)-2,3-dibenzoyl-D-tartaric acid to achieve high purity.
  3. Thermal Recycling: Unwanted atropisomers are recycled, minimizing waste.
Molecular Structure Analysis

Structure and Data

Sotorasib's molecular formula is C22_{22}H28_{28}N4_{4}O3_{3}, with a molecular weight of approximately 392.48 g/mol. The compound features a complex structure characterized by:

  • An axially chiral biaryl linkage.
  • A pyridine ring that contributes to its binding affinity.
  • A quinazolinone moiety that plays a critical role in its interaction with the KRAS G12C protein.
Chemical Reactions Analysis

Reactions and Technical Details

Sotorasib undergoes various chemical reactions during its synthesis and metabolism:

Mechanism of Action

Sotorasib functions by selectively binding to the KRAS G12C mutant protein, inhibiting its downstream signaling pathways that promote tumor growth and survival. The binding occurs at a specific "cryptic" pocket within the mutant protein structure, effectively blocking its activity. This mechanism leads to reduced cellular proliferation and induces apoptosis in cancer cells harboring this mutation.

Data on Mechanism

  • Binding Affinity: Sotorasib shows high specificity for KRAS G12C with an estimated binding affinity (Kd) in the low nanomolar range.
  • Inhibition Studies: In vitro studies demonstrate significant reductions in cell viability for NSCLC cell lines with KRAS G12C mutations upon treatment with sotorasib .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (powder).
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Exhibits stability under physiological conditions but may decompose at elevated temperatures.

Chemical Properties

  • pKa: The compound has multiple ionizable groups, contributing to its pharmacokinetic properties.
  • Log P: Indicates moderate lipophilicity, affecting absorption and distribution.
Applications

Sotorasib's primary application is as a targeted therapy for patients with KRAS G12C-mutated non-small cell lung cancer. Its development represents a significant milestone in oncology, providing new hope for patients with previously "undruggable" mutations. Beyond NSCLC, ongoing research is exploring potential applications in other cancers exhibiting similar mutations.

Scientific Uses

  • Clinical Trials: Sotorasib is being evaluated in combination therapies and other malignancies harboring KRAS mutations.
  • Research Tool: Utilized in studies investigating the biology of KRAS mutations and their role in cancer progression.
Introduction to KRAS Biology and Sotorasib

KRAS G12C Mutation: Structural and Functional Implications in Oncogenesis

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch, cycling between active GTP-bound and inactive GDP-bound states to regulate mitogenic signaling pathways including RAF-MEK-ERK and PI3K-AKT [5] [10]. Oncogenesis is driven predominantly by mutations at codon 12, where glycine is substituted by other amino acids. The G12C mutation (glycine-to-cysteine substitution) represents a unique molecular subset:

  • Prevalence: Accounts for ≈39% of KRAS-mutant non-small cell lung cancer (NSCLC) and 3–4% of colorectal cancer (CRC) [8] [3].
  • Biochemical Mechanism: The cysteine residue at position 12 impairs GTP hydrolysis and stabilizes KRAS in its active (GTP-bound) conformation. This leads to constitutive signaling through effector pathways, promoting uncontrolled proliferation, survival, and metastasis [5] [10]. Structurally, G12C resides in the phosphate-binding loop (P-loop), which contacts the β-phosphate of GTP/GDP. The mutation reduces intrinsic GTPase activity 10-fold and confers resistance to GTPase-activating proteins (GAPs), locking KRAS in a hyperactive state [10].

Co-occurring genomic alterations further modulate clinical aggressiveness:

  • KEAP1/STK11 co-mutations: Associated with suppressed anti-tumor immunity and shorter progression-free survival (PFS) under KRAS inhibition (median PFS: 4.17 vs. 5.72 months in KEAP1-mutant vs. wild-type) [1].
  • TP53 co-mutations: Often correlate with mesenchymal transcriptional subtypes and adaptive resistance mechanisms [1] [8].

Table 1: Impact of Co-mutations on KRAS G12C-Driven Oncogenesis

Co-mutationPrevalence in KRAS G12C NSCLCBiological ConsequenceClinical Impact
KEAP115.7%NRF2 pathway activation; redox imbalanceShorter OS (HR 1.8) [1]
STK1134.3%AMPK/LKB1 pathway loss; metabolic reprogrammingReduced PFS with monotherapy [1] [3]
TP5338.5%Genomic instability; impaired apoptosisVariable response; subtype-dependent [1]

Historical Challenges in Targeting KRAS: From "Undruggable" to Covalent Inhibition

For decades, KRAS was deemed "undruggable" due to:1. Biochemical Intractability:- Ultra-high affinity for GTP (picomolar range) and intracellular GTP abundance (0.5 mM) precluded competitive inhibition [10].- A smooth protein surface lacking deep hydrophobic pockets for small-molecule binding [5] [10].2. Biological Complexity:- Signaling redundancy via wild-type HRAS/NRAS and feedback reactivation of receptor tyrosine kinases (RTKs) upon KRAS inhibition [5] [10].

The breakthrough emerged from structural insights into switch II pocket dynamics:

  • In 2013, Shokat’s team identified a cryptic allosteric pocket adjacent to the G12C mutation, exposed only in the GDP-bound "OFF" state [10]. This pocket, situated beneath helix α2 and loop 3, enabled covalent targeting of the mutant cysteine.
  • Covalent Inhibitor Design: Sotorasib (AMG 510) exploits Cys12 to form an irreversible acrylamide bond, trapping KRAS in its inactive GDP conformation. This prevents SOS1-mediated nucleotide exchange and blocks RAF recruitment [5] [10]. Selectivity for mutant over wild-type KRAS exceeds 1,000-fold due to the mutation-dependent accessibility of the switch II pocket [10].

Table 2: Evolution of Direct KRAS Targeting Strategies

Approach EraKey StrategiesLimitationsKey Advance
Pre-2013Farnesyltransferase inhibitors; RAS siRNALack of mutant specificity; toxicityNone clinically viable
2013–2018Switch II pocket discovery; covalent tetheringLow drug potency; pharmacokinetic challengesProof of concept (e.g., ARS-1620) [10]
2019–PresentIrreversible inhibitors (Sotorasib, Adagrasib)Adaptive resistance; co-mutation effectsFDA approval for NSCLC/CRC [4] [6]

Sotorasib as a Paradigm Shift in Direct KRAS Targeting

Sotorasib’s development validated covalent inhibition as a transformative strategy:

  • Mechanistic Validation:
  • Biochemical studies confirmed sotorasib’s occupancy of the switch II pocket, reducing KRASG12C-GTP levels by >70% within 2 hours in tumor models [10]. This suppressed p-ERK and downstream effectors, inducing apoptosis.
  • Unlike early inhibitors, sotorasib’s half-life (>5 hours) sustained target suppression despite rapid KRAS turnover (t½ ≈24h) [10].
  • Therapeutic Impact:
  • NSCLC: In the CodeBreaK 100 trial, sotorasib achieved an objective response rate (ORR) of 37.1% and median PFS of 6.8 months in pretreated KRAS G12C-mutant NSCLC—surpassing historical docetaxel benchmarks (ORR: 13%, PFS: 4.5 months) [1] [3].
  • Colorectal Cancer (CRC): As monotherapy, sotorasib showed limited efficacy (ORR: 9.7%) due to EGFR-mediated feedback [10]. However, the CodeBreaK 300 trial demonstrated that combining sotorasib with panitumumab (anti-EGFR) doubled ORR to 26.4% and median PFS to 5.6 months versus standard care (2.2 months), leading to FDA approval [4] [6]. Mechanistically, panitumumab blocks EGFR-dependent reactivation of wild-type RAS, preventing adaptive resistance [6] [10].

  • Biological Insights from Clinical Data:

  • Transcriptional subtypes (KP, KL, KC) predict outcomes: KP tumors (TP53 co-mutations) show higher ORR (45%) than KL (STK11-mutant; ORR 23%) [1].
  • Early ctDNA clearance of KRAS G12C correlates with prolonged PFS (HR 0.36), enabling dynamic response assessment [1].

Sotorasib’s success has catalyzed development of next-generation KRAS inhibitors, including pan-KRAS degraders and "ON"-state binders (e.g., RMC-6236), expanding the frontier of RAS-targeted oncology [5] [10].

Properties

CAS Number

2252403-56-6

Product Name

Sotorasib

IUPAC Name

6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C30H30F2N6O3

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C30H30F2N6O3/c1-6-23(40)36-12-13-37(18(5)15-36)28-19-14-21(32)26(24-20(31)8-7-9-22(24)39)34-29(19)38(30(41)35-28)27-17(4)10-11-33-25(27)16(2)3/h6-11,14,16,18,39H,1,12-13,15H2,2-5H3/t18-/m0/s1

InChI Key

NXQKSXLFSAEQCZ-SFHVURJKSA-N

SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

AMG-510; AMG 510; AMG510;

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.